N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 5Z-benzylidene substituent with 4-ethoxy and 3-methoxy groups, a pyridine-3-carboxamide moiety at the N3 position, and a thioxo group at C2. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s structural uniqueness arises from the electron-donating ethoxy and methoxy groups on the benzylidene ring, which may enhance lipophilicity and influence intermolecular interactions. Its synthesis likely involves condensation of a 4-oxo-2-thioxothiazolidine precursor with 4-ethoxy-3-methoxybenzaldehyde, followed by amidation with pyridine-3-carboxylic acid derivatives .
Properties
Molecular Formula |
C19H17N3O4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-3-26-14-7-6-12(9-15(14)25-2)10-16-18(24)22(19(27)28-16)21-17(23)13-5-4-8-20-11-13/h4-11H,3H2,1-2H3,(H,21,23)/b16-10- |
InChI Key |
XAJMUBSKFFVLAN-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone intermediate with pyridine-3-carboxylic acid chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring and the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent significantly impacts physicochemical and biological properties. Key comparisons include:
Analysis :
- Electron-Donating vs.
- Lipophilicity : The ethoxy/methoxy groups likely confer higher logP values than the fluorinated analog, improving membrane permeability but reducing aqueous solubility.
- Crystal Packing : Compounds with bulkier substituents (e.g., 2,4,6-trimethoxy in ) exhibit distinct dihedral angles and hydrogen-bonding patterns, which could influence solid-state stability and dissolution rates.
Analysis :
- Hydrogen-Bonding Capacity : The pyridine ring in the target compound may engage in stronger hydrogen-bonding interactions with biological targets (e.g., kinases or receptors) compared to phenylacetamide derivatives.
Analysis :
- Reaction Efficiency : Sodium acetate in acetic acid/acetic anhydride (as in ) is a common catalyst system for benzylidene condensations. The target compound’s synthesis may require similar conditions but with adjusted stoichiometry for the ethoxy/methoxy substituents.
- Byproducts: highlights isomerization and dimerization side reactions in related thiazolidinones, suggesting the need for precise temperature control during synthesis .
Structural and Crystallographic Insights
Crystallographic data for analogs reveal conformational trends:
Analysis :
- Planarity : Bulky substituents (e.g., 2,4,6-trimethoxy) increase dihedral angles, reducing conjugation. The target compound’s smaller substituents may favor a more planar structure, enhancing electronic delocalization.
- Software Tools : Programs like SHELXL () and WinGX () are critical for refining such structures and analyzing intermolecular interactions .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.48 g/mol. The structure features a thiazolidinone ring, which is known to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | UBAKXTUFWHRBGH-WJDWOHSUSA-N |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have shown selective cytotoxicity against HeLa and K562 cancer cells with IC50 values ranging from 8.5 µM to 15 µM .
Case Study:
A study on thiazolidinone derivatives demonstrated that several compounds induced apoptosis in cancer cells through both extrinsic and intrinsic pathways. The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using the minimum inhibitory concentration (MIC) method.
Table: Antimicrobial Activity of Thiazolidinones
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 32 |
| Thiazolidinone B | Escherichia coli | 16 |
| N-[...]-pyridine derivative | Bacillus subtilis | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been highlighted in various studies. These compounds can reduce pro-inflammatory cytokines and inhibit nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .
Mechanism of Action:
The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with inflammation, such as cyclooxygenase (COX) or lipoxygenase pathways.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone ring can enhance or reduce their efficacy.
- Substituents on the Thiazolidinone Ring: Variations in substituents at the 4-position (e.g., ethoxy or methoxy groups) significantly affect biological potency.
- Pyridine Moiety Influence: The presence of pyridine enhances interaction with biological targets, potentially increasing anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
